
2-Acetylphenyl 2,6-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylphenyl 2,6-dinitrobenzoate is an organic compound with the molecular formula C15H11NO6. It is a derivative of benzoic acid and is characterized by the presence of both acetyl and dinitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 2,6-dinitrobenzoate typically involves the esterification of 2-acetylphenol with 2,6-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-Acetylphenyl 2,6-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-carboxyphenyl 2,6-dinitrobenzoate.
Reduction: Formation of 2-acetylphenyl 2,6-diaminobenzoate.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
2-Acetylphenyl 2,6-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studies of esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-Acetylphenyl 2,6-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes.
類似化合物との比較
Similar Compounds
2-Acetylphenyl benzoate: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,6-Dinitrophenyl benzoate: Lacks the acetyl group, affecting its reactivity and potential biological activity.
2-Acetylphenyl 4-nitrobenzoate: Contains a single nitro group, leading to different chemical and biological properties.
Uniqueness
2-Acetylphenyl 2,6-dinitrobenzoate is unique due to the presence of both acetyl and dinitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
64759-67-7 |
|---|---|
分子式 |
C15H10N2O7 |
分子量 |
330.25 g/mol |
IUPAC名 |
(2-acetylphenyl) 2,6-dinitrobenzoate |
InChI |
InChI=1S/C15H10N2O7/c1-9(18)10-5-2-3-8-13(10)24-15(19)14-11(16(20)21)6-4-7-12(14)17(22)23/h2-8H,1H3 |
InChIキー |
ZBKPFGXWWUBNBU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


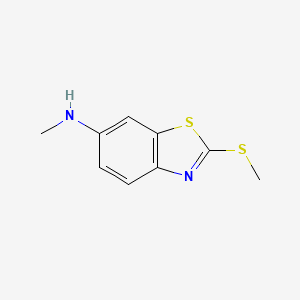

![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)

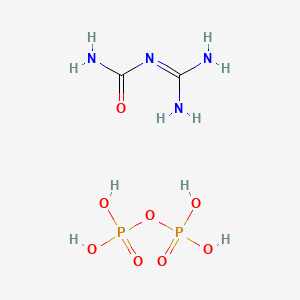
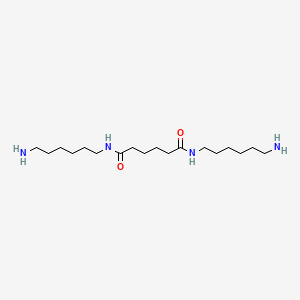
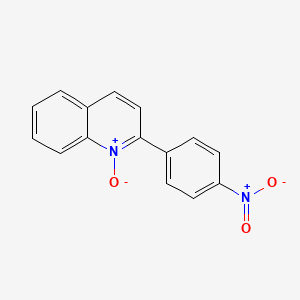
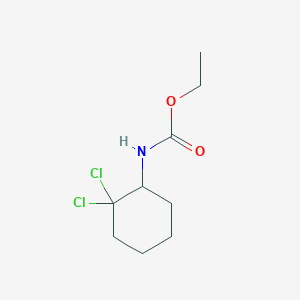

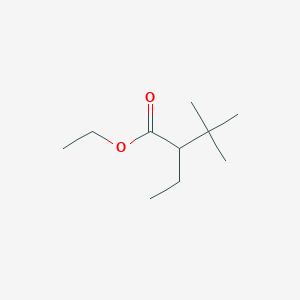
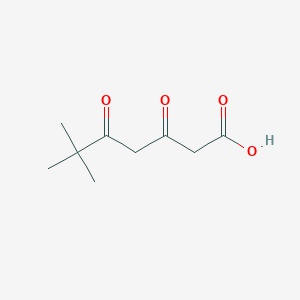

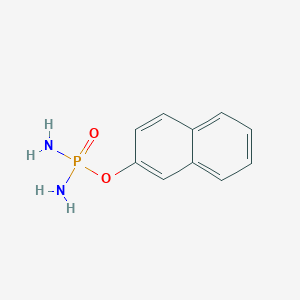
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)
